molecular formula C18H19FN2O3 B2926486 N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide CAS No. 1396812-15-9

N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Katalognummer B2926486
CAS-Nummer: 1396812-15-9
Molekulargewicht: 330.359
InChI-Schlüssel: UPHYOBPPZQYHTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, also known as FMP-NH-PPA, is a compound that has been extensively studied for its potential therapeutic properties. This compound belongs to a class of compounds called oxalamides, which have been shown to exhibit a range of biological activities. FMP-NH-PPA is of particular interest due to its potential as a treatment for a variety of diseases.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile and Potential

N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has been studied for its pharmacological properties, particularly as a 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. It has demonstrated potential in attenuating behaviors induced by the 5-HT2A receptor agonist in rats, suggesting its efficacy in a 5-HT2A receptor mechanism of action and potential utility as an antipsychotic agent (Vanover et al., 2006).

Met Kinase Inhibition

This compound has also been explored in the context of Met kinase inhibition. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are structurally similar, have been identified as potent and selective Met kinase inhibitors. This indicates its potential application in cancer therapy, specifically targeting the Met kinase superfamily (Schroeder et al., 2009).

Role in Binge Eating Disorders

Research on compounds like GSK1059865, which shares structural similarities with N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, has shown significant effects in reducing binge eating (BE) for highly palatable food in rats, without affecting standard food pellet intake. This suggests a major role of OX1R mechanisms in BE, indicating potential therapeutic applications in eating disorders (Piccoli et al., 2012).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of similar compounds have been studied extensively in animal models. These studies provide insights into the compound's absorption, clearance, distribution, and metabolism, crucial for understanding its therapeutic potential and safety profile (Wu et al., 2006).

Anticancer Properties

Organotin(IV) complexes, with structural similarities to N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, have shown promising results as anticancer drugs. These compounds have been effective against various human tumor cell lines, indicating potential applications in cancer treatment (Basu Baul et al., 2009).

Eigenschaften

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-12-7-8-14(11-15(12)19)21-18(24)17(23)20-10-9-16(22)13-5-3-2-4-6-13/h2-8,11,16,22H,9-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHYOBPPZQYHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.